2-(Bromomethyl)-5-phenylbenzo[d]thiazole
CAS No.: 951122-54-6
VCID: VC8331887
Molecular Formula: C14H10BrNS
Molecular Weight: 304.21 g/mol
* For research use only. Not for human or veterinary use.
![2-(Bromomethyl)-5-phenylbenzo[d]thiazole - 951122-54-6](/images/structure/VC8331887.png)
Description |
2-(Bromomethyl)-5-phenylbenzo[d]thiazole is a heterocyclic compound with the molecular formula C14H10BrNS and a molecular weight of approximately 304.21 g/mol . It belongs to the broader category of thiazoles, which are known for their applications in pharmaceuticals and agrochemicals due to their diverse biological activities. This compound is particularly noted for its structural features, including a benzene ring fused to a thiazole ring with a bromomethyl substituent. Synthesis MethodsThe synthesis of 2-(Bromomethyl)-5-phenylbenzo[d]thiazole typically involves the bromination of existing thiazole derivatives. The reaction conditions can vary based on the reactivity of the starting materials and desired yield, with typical yields ranging from 60% to 85% depending on the specific conditions employed during synthesis. Catalysts such as palladium or nickel complexes may be used under specific conditions to enhance yield and selectivity. Applications and Biological ActivitiesWhile specific biological activities of 2-(Bromomethyl)-5-phenylbenzo[d]thiazole are not extensively documented, compounds within the thiazole family are known for their diverse biological properties, including antimicrobial and anticancer activities . The bromomethyl group acts as an electrophile that can react with nucleophilic sites on biomolecules, potentially leading to interactions with biological targets. Research Findings and Future DirectionsResearch on thiazole derivatives often focuses on their structure-activity relationships and potential applications in medicinal chemistry. For instance, thiazole-integrated pyridine derivatives have shown promising antitumor activity against various cancer cell lines . Future studies on 2-(Bromomethyl)-5-phenylbenzo[d]thiazole could explore its potential in similar contexts, leveraging its reactivity to design novel compounds with enhanced biological efficacy. |
---|---|
CAS No. | 951122-54-6 |
Product Name | 2-(Bromomethyl)-5-phenylbenzo[d]thiazole |
Molecular Formula | C14H10BrNS |
Molecular Weight | 304.21 g/mol |
IUPAC Name | 2-(bromomethyl)-5-phenyl-1,3-benzothiazole |
Standard InChI | InChI=1S/C14H10BrNS/c15-9-14-16-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Standard InChIKey | JKZOPYMOLLPFFI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr |
PubChem Compound | 59402789 |
Last Modified | Jul 27 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume